4,4'-Dibromobiphenyl-d8
Overview
Description
4,4’-Dibromodiphenyl-D8 is a deuterated derivative of 4,4’-Dibromodiphenyl, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and the ability to trace its path in various reactions and processes.
Mechanism of Action
Target of Action
The primary target of 4,4’-Dibromodiphenyl-D8 is the Aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
4,4’-Dibromodiphenyl-D8 interacts with its target, the Aryl hydrocarbon receptor, by binding to it . This binding triggers a series of changes in the receptor, which can lead to various downstream effects .
Biochemical Pathways
It has been observed that this compound can be transformed by lignin peroxidase (lip), an extracellular enzyme produced by certain white rot fungus . This transformation leads to the production of two different mono-OH-dibromodiphenyl ethers .
Pharmacokinetics
It is known that the compound is solid at room temperature, with a boiling point of 355-360 °c and a melting point of 163-165 °c . These properties may impact the compound’s bioavailability.
Result of Action
It has been observed that the compound can be effectively transformed by lignin peroxidase, leading to the production of two different mono-oh-dibromodiphenyl ethers . These transformation products may have different properties and effects compared to the original compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibromodiphenyl-D8. For instance, the presence of natural organic matter (NOM) has been found to impair the enhancement effect of veratryl alcohol (VA) on lignin peroxidase performance . This suggests that the compound’s action can be influenced by the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
It is known that certain strains of bacteria can degrade similar compounds, such as 4,4’-dibromodiphenyl ether . This degradation is mediated by lignin peroxidase, an extracellular enzyme produced by certain white rot fungi .
Cellular Effects
Related compounds, such as polybrominated diphenyl ethers (PBDEs), have been shown to cause neurodevelopmental toxicity and endocrine disruption in mammals .
Molecular Mechanism
Studies on similar compounds suggest that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, 4,4’-Dibromodiphenyl-D8 has been observed to dissolve in water to form a homogenous phase at a temperature of 588 K . This suggests that the compound may have stability and degradation properties that change over time under certain conditions .
Metabolic Pathways
Related compounds, such as 4,4’-dibromodiphenyl ether, have been shown to be metabolized by certain strains of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dibromodiphenyl-D8 is synthesized by brominating biphenyl in the presence of a strong acid with a pKa of at most 4, such as a carboxylic or sulfonic acid . The reaction is typically carried out at ambient temperature, resulting in high yields of the desired product .
Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromodiphenyl-D8 involves the use of large-scale bromination reactors where biphenyl is reacted with bromine gas in the presence of a strong acid. The process is optimized to ensure high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dibromodiphenyl-D8 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
4,4’-Dibromodiphenyl-D8 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is used in biological studies to trace the movement and interaction of molecules within cells.
Medicine: In pharmaceutical research, it is used to study the pharmacokinetics and metabolism of drugs.
Industry: The compound is used in the production of flame retardants and plasticizers.
Comparison with Similar Compounds
- 4,4’-Dibromobiphenyl
- 2,2’-Dibromobiphenyl
- 4,4’-Diiodobiphenyl
- 3,3’,5,5’-Tetrabromobisphenol A
Comparison: 4,4’-Dibromodiphenyl-D8 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracing in various reactions and processes. Compared to its non-deuterated counterparts, it offers better insights into reaction mechanisms and pathways due to the distinct behavior of deuterium atoms .
Properties
IUPAC Name |
1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJQYILBCQPYBI-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016849 | |
Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80523-79-1 | |
Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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